Welcome to the BenchChem Online Store!
molecular formula C10H9BrFNO4 B8123072 Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Cat. No. B8123072
M. Wt: 306.08 g/mol
InChI Key: DSQMUXFNGAHWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461179B1

Procedure details

A solution of ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (2.127 g, 6.95 mmol) in EtOH (70 mL) was treated with iron powder (3.88 g, 69.5 mmol) and satd ammonium chloride (14.48 mL, 69.5 mmol) and heated to 55° C. for 1 h. The mixture was cooled to RT, filtered through a pad of diatomaceous earth, rinsed well with EtOH and the organics concentrated under reduced pressure. The resulting aqueous residue was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were washed with water, dried (MgSO4), and concentrated to afford ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate (1.792 g, 93% yield) as an amber oil. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, 1H), 6.76 (d, 1H), 5.35 (s, 2H), 4.08 (q, 2H), 3.61 (s, 2H), 1.18 (t, 3H); MS (ESI) m/z: 278.0 [M+H]+.
Quantity
2.127 g
Type
reactant
Reaction Step One
Quantity
14.48 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3.88 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].[Cl-].[NH4+]>CCO.[Fe]>[NH2:9][C:5]1[C:6]([F:8])=[CH:7][C:2]([Br:1])=[C:3]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.127 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])CC(=O)OCC
Name
Quantity
14.48 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Name
Quantity
3.88 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
rinsed well with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the organics concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting aqueous residue was treated with satd
EXTRACTION
Type
EXTRACTION
Details
NaHCO3, extracted with EtOAc (2×)
WASH
Type
WASH
Details
the combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)CC(=O)OCC)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.792 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.